molecular formula C9H16O4 B7803786 Diethyl glutarate CAS No. 68989-31-1

Diethyl glutarate

Cat. No. B7803786
CAS RN: 68989-31-1
M. Wt: 188.22 g/mol
InChI Key: OUWSNHWQZPEFEX-UHFFFAOYSA-N
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Description

Diethyl glutarate is a diester obtained by the formal condensation of carboxy groups of glutaric acid with two molecules of ethanol respectively . It has a role as a metabolite and is functionally related to glutaric acid .


Synthesis Analysis

Diethyl glutarate can be synthesized by the direct reaction of ethyl acrylate with ethyl diazoacetate in anhydrous dichloromethane .


Molecular Structure Analysis

The molecular formula of Diethyl glutarate is C9H16O4 . The IUPAC name is diethyl pentanedioate . The InChI is 1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 .


Chemical Reactions Analysis

Glutarate, a product of amino acid catabolism, has potent effects on T cell function and differentiation . It exerts those effects both through α-ketoglutarate-dependent dioxygenase inhibition, and through direct regulation of T cell metabolism via glutarylation of the pyruvate dehydrogenase E2 subunit .


Physical And Chemical Properties Analysis

Diethyl glutarate exists as a liquid between its pour point (-24.1°C) and boiling point (236.6°C) . It is soluble in ether and slightly soluble in water and alcohol .

Scientific Research Applications

T Cell Function and Metabolism

Diethyl glutarate, a cell-permeable form of glutarate, has been found to alter CD8+ T cell differentiation and increase cytotoxicity against target cells . In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells . This suggests that Diethyl glutarate regulates both T cell metabolism and differentiation, with a potential role in the improvement of T cell immunotherapy .

Enhancement of Memory T Cells

Research has shown that Diethyl glutarate and glutarate itself can increase the population of Central memory T (TCM) cells . These cells serve as a reservoir of memory T cells that can respond rapidly to antigen re-exposure and are essential for mounting effective recall responses .

Overcoming T Cell Exhaustion

Diethyl glutarate has been found to enhance the cytotoxic properties of T cells while overcoming T cell exhaustion . This could potentially improve the effectiveness of T cell-based therapies.

Use in Paints and Varnishes

Dimethyl glutarate, a similar compound to Diethyl glutarate, is used in paints, enamel, varnish, lacquer, thinner, paint stripper, remover, polyamide, polyester, resins, and plasticizers . It’s possible that Diethyl glutarate could have similar applications in these areas.

Excitatory Amino Acid Antagonists

L-glutamate diethyl ester, a derivative of Diethyl glutarate, has been studied as an excitatory amino acid antagonist in rat cerebral cortex . This suggests potential applications in neuroscience and pharmacology.

Potential Applications in Cancer Treatment

Diethyl glutarate has been found to slow the growth of B16F10-OVA melanomas and increase the survival of treated mice . This suggests potential applications in cancer treatment, particularly in enhancing the effectiveness of T cell-based therapies .

Mechanism of Action

Target of Action

Diethyl glutarate, a cell-permeable form of glutarate, primarily targets T cells , specifically CD8+ T cells . These cells play a crucial role in the immune system’s ability to fight off infections and diseases. Diethyl glutarate influences the differentiation of these cells and enhances their cytotoxic properties .

Mode of Action

Diethyl glutarate exerts its effects through two main mechanisms. Firstly, it inhibits α-ketoglutarate-dependent dioxygenases (αKGDDs) . Secondly, it directly regulates T cell metabolism via post-translational modification of the pyruvate dehydrogenase E2 subunit .

Biochemical Pathways

Diethyl glutarate affects several biochemical pathways. It is generated through the catabolism of l-lysine or l-tryptophan . Upon T cell activation, glutarate levels and glutarylation increase . This increase is due to a hypoxia-inducible factor 1α (HIF1α)-dependent decrease in the expression of glutaryl-CoA dehydrogenase (GCDH) , which degrades glutaryl-coenzyme A (glutaryl-CoA) to crotonyl-CoA . Reduced expression of GCDH results in the accumulation of glutaryl-CoA, which can be used for glutarylation or will yield glutarate .

Result of Action

The action of diethyl glutarate results in an increase in the cytotoxic properties of T cells, overcoming T cell exhaustion . It also increases the cytotoxicity of both human chimeric antigen receptor (CAR)-T cells and mouse OT1 CD8+ T cells expressing a transgenic T cell receptor that recognizes ovalbumin . In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .

Safety and Hazards

Diethyl glutarate should be handled with personal protective equipment/face protection . Contact with skin, eyes or clothing should be avoided . Ingestion and inhalation should also be avoided . It should be stored in tightly closed containers in a dry, cool and well-ventilated place .

Future Directions

Glutarate, a metabolite derived from tryptophan catabolism, has the ability to shape anti-tumour T cell responses by modulating pyruvate handling and alpha-ketoglutarate-dependent dioxygenases . This suggests that diethyl glutarate could potentially be used in the improvement of T cell immunotherapy .

properties

IUPAC Name

diethyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWSNHWQZPEFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061162
Record name Diethyl glutarate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl glutarate

CAS RN

818-38-2, 68989-30-0, 68989-31-1
Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name DIETHYL GLUTARATE
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Record name Pentanedioic acid, di-C8-26-alkyl esters
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Record name Pentanedioic acid, C18-28-alkyl esters
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Record name Pentanedioic acid, 1,5-diethyl ester
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Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name ETHYL GLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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